molecular formula C11H8NNaO4S B11850831 Sodium 4-formamidonaphthalene-1-sulfonate

Sodium 4-formamidonaphthalene-1-sulfonate

Cat. No.: B11850831
M. Wt: 273.24 g/mol
InChI Key: BJEZCLSVOISBLJ-UHFFFAOYSA-M
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Description

Sodium 4-formamidonaphthalene-1-sulfonate is an organic compound with the molecular formula C11H8NNaO4S It is a derivative of naphthalene, characterized by the presence of a formamido group at the 4-position and a sulfonate group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-formamidonaphthalene-1-sulfonate typically involves the formylation of 4-aminonaphthalene-1-sulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the formamido group. Common reagents used in this process include formic acid and a suitable dehydrating agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as recrystallization and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-formamidonaphthalene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amino group.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under basic conditions.

Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted naphthalene derivatives.

Scientific Research Applications

Sodium 4-formamidonaphthalene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various naphthalene derivatives.

    Biology: The compound is utilized in biochemical assays and as a fluorescent probe for studying biological systems.

    Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 4-formamidonaphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The sulfonate group enhances the compound’s solubility and stability in aqueous environments, facilitating its use in various applications.

Comparison with Similar Compounds

  • Sodium 4-aminonaphthalene-1-sulfonate
  • Sodium 1,2-naphthoquinone-4-sulfonate
  • Sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate

Comparison: Sodium 4-formamidonaphthalene-1-sulfonate is unique due to the presence of the formamido group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H8NNaO4S

Molecular Weight

273.24 g/mol

IUPAC Name

sodium;4-formamidonaphthalene-1-sulfonate

InChI

InChI=1S/C11H9NO4S.Na/c13-7-12-10-5-6-11(17(14,15)16)9-4-2-1-3-8(9)10;/h1-7H,(H,12,13)(H,14,15,16);/q;+1/p-1

InChI Key

BJEZCLSVOISBLJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])NC=O.[Na+]

Origin of Product

United States

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